(3Z,5Z)-12-Chloro-3,5-dodecadiene
Description
(3Z,5Z)-12-Chloro-3,5-dodecadiene is a chlorinated unsaturated hydrocarbon with a 12-carbon chain containing conjugated double bonds at positions 3 and 5 (both in the Z configuration) and a chlorine substituent at the terminal carbon. This compound is classified as an intermediate in organic synthesis, with applications spanning industrial chemicals, pesticide production, and functional materials . Its structure imparts unique reactivity, particularly in electrophilic addition and polymerization reactions.
Properties
CAS No. |
71701-09-2 |
|---|---|
Molecular Formula |
C12H21Cl |
Molecular Weight |
200.75 g/mol |
IUPAC Name |
(3Z,5Z)-12-chlorododeca-3,5-diene |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6H,2,7-12H2,1H3/b4-3-,6-5- |
InChI Key |
XEXGEIAGKDOJQX-OUPQRBNQSA-N |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCl |
Canonical SMILES |
CCC=CC=CCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-12-Chloro-3,5-dodecadiene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is widely used for preparing conjugated dienes . The reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the acid-catalyzed double dehydration of appropriate diols. This method is similar to the industrial production of other conjugated dienes like isoprene .
Chemical Reactions Analysis
Types of Reactions
(3Z,5Z)-12-Chloro-3,5-dodecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(3Z,5Z)-12-Chloro-3,5-dodecadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving dienes.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3Z,5Z)-12-Chloro-3,5-dodecadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in various chemical reactions, while the chlorine atom can influence its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3Z,5Z)-12-Chloro-3,5-dodecadiene with three analogs: 1-chloro-1,3-pentadiene , (3E,5Z)-12-Chloro-3,5-dodecadiene , and 12-bromo-3,5-dodecadiene . Key differences in stereochemistry, halogen type, and chain length influence their physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Impact : The Z,Z configuration in this compound enhances its stability compared to the E,Z isomer, which exhibits higher reactivity but lower thermal stability .
Halogen Effects : Brominated analogs (e.g., 12-bromo-3,5-dodecadiene) demonstrate higher boiling points and greater efficacy in flame-retardant applications due to bromine’s higher atomic mass and radical-trapping capacity.
Chain Length : Shorter-chain analogs like 1-chloro-1,3-pentadiene are volatile and less suited for polymer synthesis but are preferred in solvent formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
